4-(4-Methyl-1-piperazinyl)cyclohexanemethanamine

Description

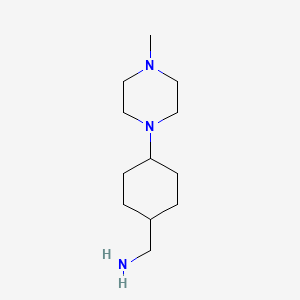

4-(4-Methyl-1-piperazinyl)cyclohexanemethanamine is a cyclohexane derivative featuring a methanamine group at the 4-position substituted with a 4-methylpiperazinyl moiety. Its molecular formula is C₁₁H₂₃N₃, with a molecular weight of ~198 g/mol (based on m/z [M+H]⁺ = 198) . The compound exists in stereoisomeric forms (e.g., trans- and cis-configurations), which influence its physicochemical and biological properties . It serves as a critical intermediate in synthesizing kinase inhibitors and spirocyclic derivatives, as demonstrated in patent applications .

Properties

Molecular Formula |

C12H25N3 |

|---|---|

Molecular Weight |

211.35 g/mol |

IUPAC Name |

[4-(4-methylpiperazin-1-yl)cyclohexyl]methanamine |

InChI |

InChI=1S/C12H25N3/c1-14-6-8-15(9-7-14)12-4-2-11(10-13)3-5-12/h11-12H,2-10,13H2,1H3 |

InChI Key |

RSSSMPSFOAYJIP-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2CCC(CC2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-1-piperazinyl)cyclohexanemethanamine typically involves the reaction of cyclohexanemethanamine with 4-methyl-1-piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve high yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Industrial production methods often incorporate advanced techniques such as distillation, crystallization, and chromatography to purify the final product and ensure its quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-1-piperazinyl)cyclohexanemethanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.

Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

4-(4-Methyl-1-piperazinyl)cyclohexanemethanamine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-1-piperazinyl)cyclohexanemethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison

Key Observations :

- Piperazine vs. Simpler Amines: The 4-methylpiperazinyl group in the target compound introduces tertiary amines and increased basicity compared to 4-AMINOMETHYL-CYCLOHEXYLAMINE .

- Steric and Electronic Effects : The carbonyl group in [4-(4-Methylpiperazine-1-carbonyl)...] reduces conformational flexibility compared to the direct piperazine-cyclohexane linkage in the target compound .

- Complexity in Nintedanib : Nintedanib’s indole-carboxylic acid scaffold and larger molecular weight (539.62 vs. ~198) enable multi-kinase inhibition (e.g., VEGFR-2), unlike the simpler target compound .

Physicochemical Properties

Key Observations :

Key Observations :

Biological Activity

4-(4-Methyl-1-piperazinyl)cyclohexanemethanamine is a piperazine derivative that exhibits diverse biological activities, particularly in the realm of neuropharmacology. Its molecular structure, characterized by a cyclohexane ring and a piperazine moiety, contributes to its potential interactions with various biological targets, including neurotransmitter receptors. This article reviews the biological activity of this compound, focusing on its pharmacological properties, receptor interactions, and potential therapeutic applications.

- Molecular Formula : CHN

- Structural Features : The compound includes a cyclohexane ring substituted with a piperazine group, which is crucial for its biological activity.

Receptor Interactions

Research indicates that this compound may interact with several neurotransmitter receptors. These interactions are essential for understanding its pharmacodynamics and potential therapeutic effects.

- Binding Affinity : Studies focus on the compound's affinity for receptors involved in neurotransmission. The specific binding characteristics can be influenced by modifications to the piperazine structure, which may enhance or diminish receptor interaction.

| Receptor Type | Binding Affinity (Ki) | Notable Effects |

|---|---|---|

| CB1 | 220 nM | Inverse agonist activity, potential anti-obesity effects |

| Serotonin Receptors | TBD | Potential anxiolytic effects |

Pharmacological Effects

The biological activity of this compound extends to various pharmacological effects:

- CNS Activity : As a piperazine derivative, it may exhibit central nervous system (CNS) effects similar to other known piperazine compounds.

- Potential Therapeutic Uses : The compound's unique structural features suggest potential applications in treating conditions such as anxiety and obesity through modulation of neurotransmitter systems.

Study 1: Neuropharmacological Assessment

A recent study explored the neuropharmacological profile of this compound by assessing its effects on anxiety-like behaviors in animal models. The results indicated that the compound could reduce anxiety levels significantly compared to control groups, suggesting its potential utility as an anxiolytic agent.

Study 2: CB1 Receptor Modulation

Another study examined the compound's action as a CB1 receptor inverse agonist. It demonstrated comparable efficacy to established drugs like rimonabant but with potentially fewer side effects due to its distinct chemical scaffold. This finding is significant for developing new anti-obesity medications with reduced psychiatric side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.